2,2,2-Trifluoro-1-(2-(isopentyloxy)-5-methylphenyl)ethanone
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Overview
Description
5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.2823 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with a methyl group and an iso-pentoxy substituent.
Preparation Methods
The synthesis of 5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone, methyl iodide, and iso-pentanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions.
Synthetic Route: The synthetic route may include the following steps
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Scientific Research Applications
5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The iso-pentoxy group may contribute to the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
5’-Methyl-2’-iso-pentoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: Lacks the methyl and iso-pentoxy groups, resulting in different chemical and biological properties.
5’-Methyl-2’-methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of an iso-pentoxy group, leading to variations in reactivity and applications.
5’-Methyl-2’-iso-pentoxyacetophenone: Does not have the trifluoromethyl group, which affects its lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-5-4-10(3)8-11(12)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZGTGWHKIYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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